3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
Description
Properties
IUPAC Name |
3,4-diamino-6,7-dimethoxyquinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-3-5-6(4-8(7)16-2)13-10(17)14(12)9(5)11/h3-4H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJRTSRCNLQTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethoxybenzoic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione. Studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study:
In vitro tests against Staphylococcus aureus and Candida albicans revealed that this compound exhibited significant inhibitory effects at low concentrations. These results support its potential use as a natural antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Research Findings:
In an animal model of induced inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings indicate its potential as an anti-inflammatory therapeutic agent.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 10 | Membrane disruption |
| Antifungal | Candida albicans | 12 | Inhibition of metabolic pathways |
| Anti-inflammatory | Animal Model | N/A | Reduction of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with molecular targets, such as enzymes or receptors. The amino and imino groups can form hydrogen bonds with target proteins, while the methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione with structurally or functionally related compounds, emphasizing substitutions, molecular properties, and reported bioactivities.
Key Differences and Implications
Substituent Effects on Reactivity: The thione group in the target compound distinguishes it from analogs like 6,7-dimethoxy-3,4-dihydro-2(1H)-naphthalenone (a ketone-containing compound) . The 3-amino and 4-imino groups provide additional hydrogen-bonding sites compared to the 4-phenyl analog , which relies on hydrophobic interactions. This difference may influence selectivity in drug-target binding.
Biological Activity Trends: 4-Phenyl-3,4-dihydro-2(1H)-quinazolinethione derivatives have been explored as allosteric modulators of G-protein-coupled receptors (GPCRs), particularly for CNS disorders . In contrast, the target compound’s amino/imino groups may favor interactions with nucleotide-binding proteins (e.g., kinases). 6,7-Dimethoxy-tetrahydroisoquinoline derivatives exhibit HIV-1 reverse transcriptase inhibition , suggesting that the dimethoxy motif is pharmacologically versatile. However, the absence of a thione group in these compounds limits direct comparison.
Synthetic Accessibility :
Biological Activity
3-Amino-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione (CAS Number: 860610-60-2) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O2S |
| Molecular Weight | 252.29 g/mol |
| Density | 1.52 g/cm³ |
| Melting Point | Not specified |
| Boiling Point | 403.4 ± 55.0 °C (Predicted) |
| Purity | >90% |
These properties suggest a stable compound suitable for various biological assays.
Antimicrobial Activity
Recent studies have indicated that quinazolinethione derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of quinazolinethione derivatives. A notable study evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Interaction with specific receptors or enzymes involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A case study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several quinazolinethione derivatives. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation published in Cancer Letters, researchers explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% in some cases) after 48 hours of exposure, suggesting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how do reaction conditions influence yield and purity?
The synthesis of quinazolinethione derivatives often involves cyclopropane ring expansion using palladium catalysts (e.g., β-lactam intermediates on solid-phase) and hydrogenation steps for dihydroquinazoline formation. Reaction conditions such as solvent choice (dry acetone vs. solvent-free), base selection (anhydrous K₂CO₃), and temperature critically impact tautomerization and byproduct formation. For example, alkylation with allylbromide under specific conditions favors O-substitution over N-substitution due to allylic effects .
Q. Which structural features contribute to its interaction with cholinesterases (ChEs) and monoamine oxidases (MAOs)?
The 3,4-dihydroquinazolinone core interacts with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and the catalytic site of MAO-B. The thione moiety enhances binding to the catalytic anionic site (CAS) of AChE via hydrogen bonding or redox interactions, while methoxy groups at positions 6 and 7 improve lipophilicity and blood-brain barrier (BBB) penetration .
Q. What spectroscopic techniques are critical for confirming tautomeric equilibrium?
Tautomerism between the thione and thiol forms can be resolved using:
Q. What are the primary metabolic pathways predicted for this compound?
Predicted pathways include hepatic oxidation of methoxy groups (via CYP450 enzymes) and glutathione conjugation of the thione moiety. In vitro models like human liver microsomes or 3D hepatocyte spheroids are recommended for metabolic stability assays .
Advanced Research Questions
Q. How can contradictions between in vitro enzyme inhibition data and in vivo efficacy in neurodegenerative models be resolved?
Discrepancies often arise from BBB permeability limitations or off-target effects. Strategies include:
Q. What methodologies optimize the assessment of dual MAO-B/AChE inhibition?
Use orthogonal assays:
Q. How can molecular dynamics (MD) simulations clarify off-target effects in CNS applications?
MD simulations (e.g., 100 ns trajectories in GROMACS) reveal interactions with non-target receptors like σ2 or muscarinic receptors. Pair with mutagenesis studies (e.g., MAO-B Y326A mutants) to validate computational predictions .
Q. What strategies mitigate off-target toxicity observed in in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
